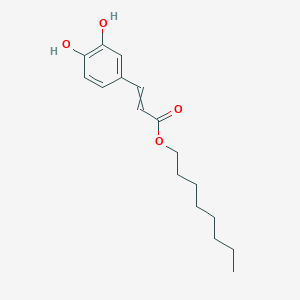

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-12-21-17(20)11-9-14-8-10-15(18)16(19)13-14/h8-11,13,18-19H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIINIWPQBLXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20710356 | |

| Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158774-08-4 | |

| Record name | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Esterification Pathways for Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate Synthesis

The formation of the ester linkage between caffeic acid and octanol (B41247) is a key step in the synthesis of octyl caffeate. This can be accomplished through both traditional chemical catalysis and greener enzymatic approaches.

Direct esterification, often referred to as Fischer-Speier esterification, is a widely employed method for synthesizing alkyl caffeates, including the octyl ester. nih.gov This acid-catalyzed reaction typically involves refluxing caffeic acid with the corresponding alcohol in the presence of a strong acid catalyst.

Commonly used catalysts for this reaction include sulfuric acid and p-toluenesulfonic acid (p-TSA). nih.govnih.gov For instance, a series of alkyl caffeates, including methyl, ethyl, propyl, butyl, amyl, hexyl, heptyl, and octyl caffeate, have been synthesized using p-toluenesulfonic acid as the catalyst. nih.gov The general reaction involves heating caffeic acid and the alcohol (in this case, octanol) with the acid catalyst, often with azeotropic removal of water to drive the equilibrium towards the product. nih.gov

Another approach involves the use of acidic ionic liquids as catalysts. For example, propyl caffeate has been synthesized from caffeic acid and propanol (B110389) using 1-butylsulfonic-3-methylimidazolium tosylate as a catalyst, achieving a high yield. nih.govresearchgate.net This method highlights the potential for more environmentally benign catalysts in esterification reactions.

| Catalyst | Reactants | Key Conditions | Product | Yield | Reference |

| p-Toluenesulfonic acid | Caffeic acid, Octanol | Not specified | Octyl caffeate | 98% (purity) | nih.gov |

| Sulfuric acid | Caffeic acid, Isoamyl alcohol | Reflux, 3 hours | Isoamyl caffeate | Not specified | nih.gov |

| 1-butylsulfonic-3-methylimidazolium tosylate | Caffeic acid, Propanol | 90°C | Propyl caffeate | 98.7% | nih.gov |

Enzymatic synthesis offers a milder and more selective alternative to acid-catalyzed methods for producing octyl caffeate. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), are effective catalysts for the esterification of caffeic acid. mdpi.comnih.gov These reactions are typically carried out in organic solvents. Although the conversion rate of caffeic acid can be lower in polar solvents, nonpolar solvents have been shown to significantly improve the yield. nih.gov

The enzymatic synthesis of caffeic acid phenethyl ester (CAPE) has been extensively studied, and similar principles apply to the synthesis of other alkyl esters. mdpi.com For the synthesis of CAPE, optimization of reaction parameters such as temperature, molar ratio of reactants, and the use of molecular sieves to remove water can lead to very high conversion rates. nih.gov For example, the enzymatic synthesis of octyl formate (B1220265) using Novozym 435 has been optimized, demonstrating the feasibility of using this enzyme for the esterification of fatty alcohols like octanol. mdpi.com

| Enzyme | Reactants | Solvent | Key Conditions | Product | Conversion/Yield | Reference |

| Novozym 435 | Caffeic acid, Phenethyl alcohol | Nonpolar solvents | 70°C, molecular sieves | Caffeic acid phenethyl ester | Up to 100% | nih.gov |

| Candida antarctica lipase B | Methyl caffeate, 2-Cyclohexylethanol | Ionic liquid | Not specified | 2-Cyclohexylethyl caffeate | 97.6% | nih.gov |

| Novozym 435 | Formic acid, Octanol | 1,2-dichloroethane | 40°C | Octyl formate | 96.51% | mdpi.com |

The Knoevenagel condensation provides a versatile route to caffeic acid and its esters, starting from 3,4-dihydroxybenzaldehyde (B13553). nih.govresearchgate.net This method involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as a malonic acid monoester. nih.govresearchgate.net

The synthesis first requires the preparation of the appropriate malonic acid monoester, in this case, monooctyl malonate. This can be synthesized from Meldrum's acid and octanol or from a corresponding malonate diester. nih.govresearchgate.net The subsequent Knoevenagel condensation of the malonic acid monoester with 3,4-dihydroxybenzaldehyde, typically in the presence of a base like pyridine (B92270) and piperidine, yields the desired octyl caffeate. nih.gov This synthetic strategy is advantageous as it allows for the introduction of various ester groups by simply changing the alcohol used to prepare the malonic acid monoester. researchgate.net Crystals of similar compounds have been obtained from the Knoevenagel condensation reaction of 3,4-dihydroxybenzaldehyde and the corresponding mono-substituted malonate. researchgate.net

| Aldehyde | Active Methylene Compound | Base/Catalyst | Product | Reference |

| 3,4-Dihydroxybenzaldehyde | Malonic acid monoester | Pyridine, Piperidine | Caffeic acid ester | nih.gov |

| 3,4-Dihydroxybenzaldehyde | Mono-2-methyl-2-nitropropyl malonate | Not specified | 2-Methyl-2-nitropropyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Monoprop-2-ynyl malonate | Not specified | Prop-2-ynyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | researchgate.net |

Synthesis of Analogues and Derivatives of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Modifications to the structure of octyl caffeate, both in the alkyl chain and on the aromatic ring, can be achieved to explore structure-activity relationships for various applications.

The length and branching of the alkyl chain of caffeic acid esters can be readily modified by selecting the appropriate alcohol during the esterification process. A variety of alkyl caffeates have been synthesized to investigate the effect of lipophilicity on their biological activities. nih.govnih.gov

Syntheses of a homologous series of alkyl caffeates, from methyl to octyl esters, have been reported, demonstrating the versatility of the synthetic methods. nih.govacs.org For instance, methyl, butyl, octyl, dodecyl, hexadecyl, and eicosyl esters of caffeic acid have been prepared through acid-catalyzed reactions. nih.gov The choice of alcohol in either acid-catalyzed or enzymatic esterification directly determines the resulting alkyl ester.

| Synthetic Method | Starting Materials | Resulting Alkyl Caffeates | Reference |

| Acid-catalyzed esterification | Caffeic acid, Various alcohols (methanol, ethanol, propanol, etc.) | Methyl, Ethyl, Propyl, Isopropyl, Butyl, Amyl, Isoamyl, Hexyl, Heptyl, Octyl | nih.gov |

| Acid-catalyzed esterification | Caffeic acid, Various alcohols (methanol, butanol, octanol, etc.) | Methyl, Butyl, Octyl, Dodecyl, Hexadecyl, Eicosyl | nih.gov |

| Enzymatic transesterification | Methyl caffeate, Various alcohols (e.g., 4-phenylbutanol) | 4-Phenylbutyl caffeate | mdpi.com |

The catechol moiety of caffeic acid is crucial for many of its biological activities. However, variations in the substitution pattern of the aromatic ring can lead to new derivatives with altered properties. The synthesis of such analogues can be accomplished by using appropriately substituted starting materials.

For example, the Horner-Wadsworth-Emmons (HWE) reaction provides a route to caffeic acid derivatives from various aromatic aldehydes. nih.gov This reaction has been successfully applied to aldehydes with different numbers and positions of hydroxyl groups on the aromatic ring. nih.govresearchgate.net For example, reactions with 4-hydroxy-3-methoxybenzaldehyde (vanillin) would lead to ferulic acid esters, while using other substituted benzaldehydes allows for the synthesis of a wide range of aromatic ring-substituted analogues. nih.gov The introduction of electron-withdrawing groups on the benzene (B151609) ring has been noted to potentially increase the biological activity of the resulting caffeic acid derivatives. mdpi.com

| Synthetic Method | Starting Aldehyde | Key Reagents | Product Type | Reference |

| Horner-Wadsworth-Emmons | Various aromatic aldehydes (e.g., p-, m-, o-hydroxybenzaldehydes) | Ylides | Caffeic acid derivatives with varied aromatic substitution | nih.gov |

| Knoevenagel Condensation | Syringaldehyde | Monoethyl malonate | Sinapic acid ester derivative | researchgate.net |

Hybrid Compound Development

The development of hybrid compounds, which involves the covalent linking of two or more distinct drug pharmacophores, is an emerging strategy in drug discovery. This approach aims to create single molecular entities with the potential for synergistic or multi-target biological activity, improved pharmacokinetic profiles, and reduced potential for drug resistance. In the context of caffeic acid and its derivatives, including Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, this strategy is being explored to generate novel molecules with enhanced therapeutic potential.

Research in this area has led to the classification of caffeic acid derivatives into three main categories: esters, amides, and hybrids. mdpi.com While specific research on hybrid compounds derived directly from Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is still emerging, the principles of hybrid drug design have been successfully applied to the broader family of caffeic acid derivatives. These studies provide a strong rationale and methodological framework for the future development of octyl caffeate-based hybrids.

The primary advantage of creating such hybrids is the potential to combine the known biological activities of the caffeic acid scaffold, such as antioxidant and anti-inflammatory properties, with the therapeutic effects of other established drugs. mdpi.com This can lead to compounds with a wider range of activity or a more targeted mechanism of action.

A notable example of this approach is the development of hybrid molecules combining caffeic acid phenethyl ester (CAPE), a closely related derivative, with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. These hybrids were designed to leverage the anti-inflammatory properties of both parent molecules.

Another avenue of exploration has been the synthesis of hybrids linking caffeic acid to sulfonamides. mdpi.com This has resulted in new chemical entities with a diverse range of biological activities, including antioxidant, anticoagulant, and antibacterial properties. mdpi.com Furthermore, hybrids incorporating indole (B1671886) groups with caffeic acid homologues have been synthesized and evaluated for their antioxidant capacities. mdpi.com

The synthesis of these hybrid compounds often involves standard organic chemistry techniques. A common approach is the use of coupling reagents to form amide or ester linkages between the caffeic acid derivative and the other active molecule. nih.gov The choice of synthetic route and linker strategy is crucial in ensuring that the resulting hybrid molecule retains the desired pharmacological activities of its constituent parts.

The table below summarizes the types of hybrid compounds that have been developed from caffeic acid and its derivatives, illustrating the potential for applying similar strategies to Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.

| Caffeic Acid Derivative | Linked Moiety | Resulting Hybrid Type | Potential Therapeutic Area |

| Caffeic Acid Phenethyl Ester (CAPE) | Aspirin | CAPE-Aspirin Hybrid | Anti-inflammatory |

| Caffeic Acid Phenethyl Ester (CAPE) | Indomethacin | CAPE-Indomethacin Hybrid | Anti-inflammatory |

| Caffeic Acid | Sulfonamides | Caffeic Acid-Sulfonamide Hybrid | Antioxidant, Anticoagulant, Antibacterial |

| Caffeic Acid Homologues | Indole Groups | Caffeic Acid-Indole Hybrid | Antioxidant |

Advanced Analytical and Structural Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of octyl caffeate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For octyl caffeate, ¹H-NMR, ¹³C-NMR, and Correlation Spectroscopy (COSY) experiments would provide a comprehensive picture of the proton and carbon framework.

¹H-NMR (Proton NMR) analysis of octyl caffeate is expected to reveal characteristic signals for each proton in the molecule. The aromatic protons of the 3,4-dihydroxyphenyl group typically appear in the downfield region of the spectrum. Specifically, a set of resonances around δ 7.04–7.03 ppm (d, J ≈ 2 Hz), δ 6.94 ppm (dd, J ≈ 8 and 2 Hz), and δ 6.78 ppm (d, J ≈ 8 Hz) would suggest a 1,2,4-trisubstituted aromatic ring. mdpi.com The vinyl protons of the prop-2-enoate moiety would produce distinct signals, with their coupling constants indicating the trans configuration of the double bond. The protons of the octyl chain would be observed in the upfield region, with the methylene (B1212753) group adjacent to the ester oxygen showing a characteristic downfield shift compared to the other methylene groups. For the structurally similar N-Octyl Caffeamide, the terminal methyl group of the octyl chain appears at δ 0.84 ppm (t, J = 6.6 Hz), with the methylene protons appearing as a multiplet around δ 1.24 ppm. mdpi.com

¹³C-NMR (Carbon NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of octyl caffeate is expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring and the vinyl group, and the carbons of the octyl chain. For related caffeoyl skeletons, typical carbon signals are observed around δ 149.7–149.6 ppm (C-3′), δ 146.9–146.7 ppm (C-4′), δ 146.8–146.6 ppm (C-7′), δ 127.8–127.7 ppm (C-1′), δ 123.0–122.9 ppm (C-6′), δ 116.6–116.5 ppm (C-5′), δ 115.6–115.2 ppm (C-2′), and δ 115.1 ppm (C-8′). mdpi.commtak.hu

COSY (Correlation Spectroscopy) is a 2D NMR technique that reveals proton-proton couplings within the molecule. For octyl caffeate, a COSY spectrum would show correlations between adjacent protons, for instance, between the vinyl protons and between the protons of the adjacent methylene groups in the octyl chain. This helps in definitively assigning the proton signals.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for the Caffeoyl Moiety of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

| Atom | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 1' | - | 127.8–127.7 |

| 2' | 7.04–7.03 (d) | 115.6–115.2 |

| 3' | - | 149.7–149.6 |

| 4' | - | 146.9–146.7 |

| 5' | 6.78 (d) | 116.6–116.5 |

| 6' | 6.94 (dd) | 123.0–122.9 |

| 7' (α) | ~6.3 (d) | 146.8–146.6 |

| 8' (β) | ~7.6 (d) | 115.1 |

| 9' (C=O) | - | ~167 |

Note: Predicted values are based on data from structurally similar compounds. mdpi.commtak.hu The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For octyl caffeate, Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a deprotonated molecule peak [M-H]⁻ in negative ion mode, confirming the molecular weight. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₂₄O₄). bioscience.co.uk For the analogous N-Octyl Caffeamide, an EI-MS m/z of 291 [M⁺] has been reported. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of octyl caffeate is expected to show characteristic absorption bands. These would include broad bands in the region of 3350–3200 cm⁻¹, corresponding to the O–H stretching of the phenolic hydroxyl groups. mdpi.commtak.hu A strong absorption band around 1716–1710 cm⁻¹ would be indicative of the C=O stretching of the α,β-unsaturated ester. mdpi.commtak.hu Bands corresponding to C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching of the alkyl chain, would also be present. For N-Octyl Caffeamide, characteristic IR peaks have been observed at 3286, 1642, 1588, and 1520 cm⁻¹. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating octyl caffeate from reaction mixtures or natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of compounds like octyl caffeate. A reversed-phase HPLC method, using a C18 column, is typically employed for the separation of phenolic compounds. rsc.orgphcogj.com The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). phcogj.com Detection is commonly performed using a UV detector, as the conjugated system of octyl caffeate absorbs strongly in the UV region. This method allows for the accurate quantification of the compound and the detection of any impurities.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. For the analysis of caffeic acid and its derivatives, reversed-phase TLC plates (e.g., RP-18) can be used with a mobile phase such as a mixture of acetonitrile and ethanol. researchgate.net The spots can be visualized under UV light or by staining with a suitable reagent, such as the Natural Product reagent A, which enhances the fluorescence of phenolic compounds. researchgate.net The retention factor (Rf) value obtained is characteristic of the compound in a given solvent system. For instance, in one study, caffeic acid showed an Rf value of 0.25 on an RP-HPTLC plate with a water:methanol (60:40 v/v) mobile phase. researchgate.net

Table 2: Summary of Analytical and Structural Characterization Methods

| Technique | Purpose | Expected Observations for Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |

| ¹H-NMR | Elucidation of proton framework and stereochemistry | Signals for aromatic, vinyl, and octyl protons. |

| ¹³C-NMR | Determination of the carbon skeleton | Signals for carbonyl, aromatic, vinyl, and octyl carbons. |

| COSY | Identification of proton-proton couplings | Correlations between adjacent protons. |

| MS (ESI, TOF) | Determination of molecular weight and formula | Accurate mass peak corresponding to C₁₇H₂₄O₄. |

| IR Spectroscopy | Identification of functional groups | Absorptions for O-H, C=O (ester), C=C, and C-H bonds. |

| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time. |

| TLC | Purity assessment and reaction monitoring | A single spot with a characteristic Rf value. |

Column and Radial Chromatography

Column chromatography serves as a principal methodology for the purification of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate following its synthesis. This technique is essential for separating the target ester from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity for subsequent analytical and experimental applications. The purification of a series of alkyl caffeates, including the octyl ester, has been documented, underscoring the utility of chromatographic methods for these compounds. nih.gov

While specific parameters for radial chromatography are not extensively detailed in the literature for this particular compound, the principles of normal-phase column chromatography are well-established for long-chain alkyl caffeates. In a representative purification process for a structurally similar compound, dodecyl caffeate, a silica (B1680970) gel column was employed. nih.gov The separation was achieved using a non-polar/polar solvent system. nih.gov

A typical solvent system for the purification of these lipophilic caffeates involves a gradient or isocratic elution with a mixture of n-hexane and ethyl acetate. nih.gov For dodecyl caffeate, an isocratic system with a ratio of 6:4 (n-hexane/ethyl acetate) was proven effective for its purification. nih.gov This choice of solvents leverages the polarity difference between the non-polar alkyl chain and the polar dihydroxyphenyl group of the molecule, allowing for effective separation on a polar stationary phase like silica gel. The fractions are typically monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

| Technique | Stationary Phase | Typical Mobile Phase System (Analogous Compound) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (e.g., 6:4 ratio) nih.gov | Post-synthesis purification |

X-ray Crystallography and Molecular Conformation Studies

Analysis of the crystal structure of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (molecular formula C₁₇H₂₄O₄) reveals that the molecule adopts an E configuration about the C=C double bond of the propenoate group. This trans-conformation is a common feature among related caffeic acid derivatives. The bond lengths and angles within the molecule are reported to be within normal, expected ranges. A notable conformational feature is the presence of a "bow angle" observed in the long octyl ester group. researchgate.net

The crystal packing is significantly influenced by intermolecular hydrogen bonding. The two hydroxyl groups on the 3,4-dihydroxyphenyl (catechol) moiety act as hydrogen bond donors. These groups form intermolecular O—H⋯O hydrogen bonds with oxygen atoms of neighboring molecules. This specific interaction pattern is crucial for the supramolecular assembly, linking individual molecules into extended ribbon-like structures that propagate along the (10) direction in the crystal lattice. researchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O₄ | researchgate.net |

| Stereochemistry | E-configuration about the C=C double bond | researchgate.net |

| Key Conformational Feature | A "bow angle" is present in the octyl ester chain | researchgate.net |

| Primary Intermolecular Interaction | O—H⋯O hydrogen bonds | researchgate.net |

| Supramolecular Structure | Molecules are linked into ribbons | researchgate.net |

Mechanistic Investigations of Biological Activities in Preclinical Models

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate exhibits potent antioxidant effects, which are attributable to its distinct chemical structure, featuring a catechol group and a lipophilic octyl chain. These features enable it to counteract oxidative stress through multiple mechanisms, including direct radical scavenging and modulation of endogenous antioxidant pathways.

The direct antioxidant capacity of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is frequently quantified using in vitro assays that measure its ability to scavenge stable free radicals. Two of the most common assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In the DPPH assay, antioxidants donate a hydrogen atom to the DPPH radical, a stable nitrogen-centered free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Studies on caffeic acid esters have shown that their antioxidant activity is influenced by the alkyl chain length. Octyl caffeate demonstrates significant DPPH radical scavenging activity, indicating its potent ability to neutralize free radicals. researchgate.net For instance, the IC50 value for the DPPH radical-scavenging activity of octyl caffeate has been reported to be highly effective, comparable to well-known antioxidants. researchgate.net

Similarly, the ABTS assay measures the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog. Caffeic acid and its derivatives consistently show high TEAC values, confirming their robust radical-scavenging capabilities. nih.govnih.gov

| Compound | IC50 (μM) |

|---|---|

| Caffeic Acid | 9.2 |

| Methyl Caffeate | 10.5 |

| Ethyl Caffeate | 11.8 |

| Butyl Caffeate | 12.1 |

| Octyl Caffeate | 12.5 |

Beyond direct radical scavenging, Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate mitigates oxidative damage by inhibiting key pathways involved in the generation of reactive oxygen species. A critical aspect of this is the inhibition of lipid peroxidation, a chain reaction process that leads to the degradation of lipids in cell membranes and the production of harmful byproducts like malondialdehyde (MDA).

The antioxidant moiety of octyl caffeate, derived from caffeic acid, is highly effective at interrupting these chain reactions. Studies on related compounds, such as caffeic acid phenethyl ester (CAPE), have demonstrated a significant reduction in MDA levels in tissues under oxidative stress. nih.govresearchgate.net This protection is attributed to the ability of the catechol group to donate hydrogen atoms to lipid peroxyl radicals, thereby terminating the peroxidation cascade. nih.govmdpi.com Furthermore, caffeic acid has been shown to protect low-density lipoproteins (LDL) from oxidative modification, a key event in the pathogenesis of atherosclerosis. nih.gov This protective effect is due to both free radical scavenging and the potential to chelate transition metal ions like copper, which can catalyze oxidation. nih.gov The lipophilic nature of the octyl chain in octyl caffeate enhances its ability to incorporate into lipid membranes, positioning it effectively to protect against lipid peroxidation.

A more profound antioxidant mechanism of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves the upregulation of the body's own defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds like octyl caffeate can interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. nih.gov Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription. plos.orgmdpi.com

A key target gene of Nrf2 is heme oxygenase-1 (HO-1). mdpi.comresearchgate.net HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. nih.gov Biliverdin is subsequently converted to bilirubin, a potent antioxidant. The induction of HO-1 is a critical component of the cellular defense against oxidative stress, and compounds like caffeic acid and its esters have been shown to be effective inducers of HO-1 expression via the Nrf2 pathway. nih.govmdpi.com This activation of endogenous antioxidant defenses provides a more sustained protective effect compared to direct radical scavenging alone.

Anti-inflammatory Pathways and Immunomodulation

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate also demonstrates significant anti-inflammatory activity, primarily by modulating the function of immune cells such as macrophages. Overproduction of inflammatory mediators like nitric oxide is a hallmark of many inflammatory conditions.

Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large quantities of nitric oxide (NO), a key inflammatory mediator. nih.gov While NO has important physiological roles, its excessive production can lead to tissue damage. mdpi.com

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has been shown to be a potent inhibitor of NO production in activated macrophage cell lines, such as RAW 264.7. researchgate.net Research on a series of caffeic acid esters has revealed that the length of the alkyl chain is a critical determinant of this inhibitory activity. The lipophilicity conferred by the octyl group likely enhances the compound's ability to cross the cell membrane and interact with intracellular targets. researchgate.net The inhibitory effect is dose-dependent, with higher concentrations of the ester leading to greater reductions in NO levels. nih.govresearchgate.net

| Compound | IC50 (μM) for NO Inhibition |

|---|---|

| Caffeic Acid | >100 |

| Methyl Caffeate | 86.3 |

| Ethyl Caffeate | 55.4 |

| Propyl Caffeate | 34.2 |

| Octyl Caffeate | 10.6 |

| Undecyl Caffeate | 4.9 |

The molecular mechanism underlying the inhibition of NO production by Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is the suppression of the enzyme responsible for its synthesis, inducible nitric oxide synthase (iNOS). In response to inflammatory stimuli like LPS, macrophages dramatically increase the expression of the iNOS gene, leading to high-output NO production. nih.gov

Studies have demonstrated that compounds that inhibit NO production in LPS-stimulated macrophages do so by reducing the expression of iNOS at both the mRNA and protein levels. nih.govmdpi.com This indicates that the anti-inflammatory action of octyl caffeate is not due to direct inhibition of the iNOS enzyme's activity, but rather by interfering with the signaling pathways that lead to the transcription and translation of the iNOS gene. By downregulating iNOS expression, octyl caffeate effectively curtails the excessive production of NO that drives inflammatory processes. researchgate.netmdpi.com

Cellular Apoptosis and Antiproliferative Mechanisms in Disease Models

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Caspase Cascade Activation (e.g., Caspase-3, -9, -12)

Mechanistic studies into the pro-apoptotic effects of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known as octyl caffeate, in human leukemia U937 cells have pointed towards the involvement of the caspase cascade. The induction of apoptosis by this compound is significantly mitigated by caspase inhibitors. nih.gov Specifically, the fragmentation of DNA, a hallmark of apoptosis, was inhibited by pretreatment with Z-DEVD-FMK, a known inhibitor of caspase-3, and Z-Asp-CH(2)D-CB, a broad-spectrum caspase inhibitor. nih.gov This strongly suggests that the apoptotic pathway activated by octyl caffeate culminates in the activation of executioner caspases like caspase-3. nih.gov

While direct studies on the activation of initiator caspases such as caspase-9 and caspase-12 by octyl caffeate are not detailed, the apoptotic mechanisms of other caffeic acid derivatives often involve the mitochondrial pathway. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9. nih.gov The activation of caspase-9 subsequently triggers the activation of downstream executioner caspases, including caspase-3, leading to the execution of apoptosis. Therefore, it is plausible that Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate engages a similar mitochondrial-dependent caspase-9 to caspase-3 activation pathway.

DNA Fragmentation and Chromatin Condensation

A defining characteristic of apoptosis induced by Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is the morphological and biochemical changes within the cell nucleus. In studies using human histiocytic lymphoma U937 cells, treatment with octyl caffeate led to the fragmentation of DNA into multiples of 180 base pairs, which is observed as a characteristic "ladder" pattern on an agarose (B213101) gel. nih.gov This internucleosomal DNA cleavage is a classic hallmark of apoptosis.

In conjunction with DNA fragmentation, the compound also induced chromatin condensation in these cells. nih.gov This process involves the compaction of the nuclear chromatin into dense masses, which is another key morphological feature of cells undergoing apoptosis. The observation of both DNA fragmentation and chromatin condensation provides strong evidence that Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate induces cell death through an apoptotic mechanism. nih.gov Furthermore, flow cytometry analysis revealed an increase in the percentage of hypodiploid cells, which corresponds to the population of cells with fragmented DNA, following treatment with the compound. nih.gov

Cell Cycle Alterations

While direct research on the effects of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate on the cell cycle is limited, studies on other caffeic acid derivatives provide insights into potential mechanisms. Caffeic acid phenethyl ester (CAPE), a well-studied derivative, has been shown to induce cell cycle arrest in various cancer cell lines. nih.gov Depending on the cell type and concentration, CAPE can cause arrest in the G1 or G2/M phases of the cell cycle. nih.gov For instance, in androgen-independent prostate cancer cells, CAPE treatment suppressed cell survival and proliferation by inducing either G1 or G2/M cell cycle arrest. nih.gov Similarly, in colon cancer cells, CAPE induced G1 phase arrest. nih.gov

Furthermore, certain caffeamide derivatives have been observed to induce S or G2/M phase arrest in oral squamous cell carcinoma cells. nih.gov These effects are often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov Given the structural similarity, it is plausible that Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may also exert its antiproliferative effects in part through the induction of cell cycle arrest, although specific studies are required to confirm this.

Antiviral Mechanisms of Action

Inhibition of Hepatitis C Virus (HCV) Replication

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV). Among a series of caffeic acid phenethyl ester (CAPE) derivatives tested, the octyl ester exhibited the highest anti-HCV activity. nih.gov In a replicon cell line of HCV genotype 1b, octyl caffeate showed a 50% effective concentration (EC50) of 1.0 µM. nih.gov

The antiviral efficacy of this compound is influenced by the length of its n-alkyl side chain, with the octyl length being optimal for anti-HCV activity. nih.gov Further studies have shown that it can inhibit the replication of both HCV genotype 1b and 2a at similar levels. nih.gov This broad-spectrum activity against different HCV genotypes is a notable feature of its antiviral profile.

Synergistic Effects with Antiviral Agents

The therapeutic potential of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is further highlighted by its ability to act synergistically with existing antiviral drugs. Research has shown that octyl caffeate can enhance the anti-HCV activities of several direct-acting antivirals and interferon. nih.gov

Specifically, it has been observed to have synergistic effects with interferon-alpha 2b, the NS5A inhibitor daclatasvir, and the non-nucleoside NS5B polymerase inhibitor VX-222. nih.gov In contrast, it did not show synergistic activity with the NS3/4A protease inhibitors telaprevir (B1684684) or danoprevir. nih.gov These findings suggest that Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate could be a valuable component of combination therapies for HCV, potentially increasing the efficacy of other antiviral agents. nih.gov

Neuroprotective Mechanisms (as a Caffeic Acid Derivative)

As a derivative of caffeic acid, Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is expected to share some of the neuroprotective properties of its parent compound and other well-studied derivatives like CAPE. Caffeic acid and its derivatives are known to possess potent antioxidant and anti-inflammatory activities, which are key mechanisms in neuroprotection. mdpi.comaginganddisease.org

The neuroprotective effects of CAPE, for example, are attributed to its ability to modulate critical signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. mdpi.comaginganddisease.org CAPE has been shown to counteract oxidative stress, reduce neuroinflammation, and decrease neuronal apoptosis in models of neurodegenerative diseases. aginganddisease.org It can also modulate the activity of glycogen (B147801) synthase kinase 3 beta (GSK-3β) and increase the expression of heme oxygenase-1 (HO-1), both of which are involved in cellular defense against oxidative damage. nih.govaginganddisease.org Given these established mechanisms for closely related compounds, it is hypothesized that Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate may also exert neuroprotective effects through similar antioxidant and anti-inflammatory pathways.

Table of Research Findings on Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate and Related Compounds

| Biological Activity | Compound | Model System | Key Findings | References |

|---|---|---|---|---|

| Caspase Activation | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | Human Leukemia U937 Cells | Apoptosis inhibited by caspase inhibitors (Z-DEVD-FMK), suggesting caspase-3 involvement. | nih.gov |

| DNA Fragmentation & Chromatin Condensation | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | Human Leukemia U937 Cells | Induced DNA laddering and chromatin condensation. | nih.gov |

| Cell Cycle Alterations | Caffeic Acid Phenethyl Ester (CAPE) | Prostate and Colon Cancer Cells | Induced G1 or G2/M phase arrest. | nih.govnih.gov |

| HCV Replication Inhibition | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | HCV Replicon Cell Lines (Genotypes 1b & 2a) | Potent inhibitor with an EC50 of 1.0 µM for genotype 1b. | nih.gov |

| Synergistic Antiviral Effects | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | HCV Replicon Cell Lines | Synergistic with interferon-alpha 2b, daclatasvir, and VX-222. | nih.gov |

| Neuroprotection | Caffeic Acid Phenethyl Ester (CAPE) | In vitro and in vivo models of neurodegeneration | Modulates Nrf2 and NF-κB pathways, reduces oxidative stress and inflammation. | mdpi.comaginganddisease.org |

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

|---|---|

| Octyl caffeate | Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |

| CAPE | Caffeic acid phenethyl ester |

| Daclatasvir | Methyl ((2S)-1-((2S)-2-(5-(4'-(2-((2S)-1-((2S)-2-(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate |

| Telaprevir | (1R,2S,5S)-N-((S)-1-cyclopropylamino-1,2-dioxoheptan-3-yl)-3-((S)-2-(pyrazine-2-carboxamido)decanamido)-5-methyl-6-oxo-2-azabicyclo[3.1.0]hexane-2-carboxamide |

| Danoprevir | (1R,2S,5S)-N-((S)-1-((S)-2-(cyclopropyl(methoxy)methylcarbamoyl)pyrrolidin-1-yl)-1-oxo-3-(2-(trifluoromethyl)phenyl)propan-2-yl)-3-((S)-2-(isoquinoline-1-carboxamido)decanamido)-5-methyl-6-oxo-2-azabicyclo[3.1.0]hexane-2-carboxamide |

| Interferon-alpha 2b | Interferon-alpha 2b |

| VX-222 | N-((1R,2S)-1-((cyclopropanesulfonyl)carbamoyl)-2-ethenylcyclopropyl)-6-(4-fluorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)quinoline-4-carboxamide |

Attenuation of Oxidative Stress in Neuronal Models

Research into caffeic acid esters has highlighted their neuroprotective capabilities, primarily through the mitigation of oxidative stress. While direct studies on octyl caffeate are emerging, evidence from closely related analogues, such as methyl caffeate, provides significant insights. In neuronal cell models, including human neuroblastoma SH-SY5Y cells and primary cortical neurons, methyl caffeate has been shown to attenuate cell damage induced by hydrogen peroxide (H₂O₂), a potent oxidative stressor. nih.gov This protective effect is linked to the compound's ability to scavenge free radicals, a property shared by caffeic acid and its esters. nih.gov The lipophilic nature of the alkyl chain in esters like octyl caffeate is believed to enhance their ability to interact with cell membranes, potentially offering increased protection against oxidative damage to red blood cells as well. mdpi.com The underlying mechanism involves the stabilization of reactive oxygen species (ROS), thereby preventing the cascade of events that leads to neuronal cell death. nih.govresearchgate.net

Modulation of MAPK and Akt/GSK3β Signaling Pathways

The neuroprotective and other biological effects of caffeic acid derivatives are also attributed to their modulation of critical intracellular signaling pathways. Caffeic acid phenethyl ester (CAPE), a structurally similar compound, has been demonstrated to attenuate neurotoxicity by modulating both the Mitogen-Activated Protein Kinase (MAPK) and the Akt/glycogen synthase kinase 3β (GSK3β) signaling pathways. nih.govpreprints.org The MAPK pathways are involved in cellular responses to a variety of stimuli and are linked to inflammation and apoptosis, while the Akt/GSK3β pathway is a key regulator of cell survival and metabolism. nih.govpreprints.org Furthermore, decyl caffeate, an ester with a longer alkyl chain, has been shown to block the STAT3 and Akt signaling pathways in human colorectal cancer cells. nih.gov These findings suggest that octyl caffeate likely engages with these pathways to exert its cytoprotective and modulatory effects, although the precise interactions are still under investigation.

Inhibition of Proteases (e.g., Caspase-3, Cathepsin D)

A significant aspect of the neuroprotective mechanism of caffeic acid esters involves the direct inhibition of key proteases involved in programmed cell death. Studies on methyl caffeate have demonstrated that its ability to protect neuronal cells from H₂O₂-induced damage is associated with the inhibition of both caspase-3 and cathepsin D. nih.govnih.gov Caspase-3 is a primary executioner caspase in the apoptotic pathway, and its inhibition can prevent the final steps of cell death. nih.govnih.gov Cathepsin D, a lysosomal aspartyl protease, also plays a role in apoptotic pathways. The inhibition of these proteases by methyl caffeate suggests a multimodal mechanism for preventing neuronal loss. nih.govnih.gov Given the structural similarities, it is plausible that octyl caffeate shares this inhibitory activity against caspase-3 and cathepsin D, contributing to its potential neuroprotective profile.

Other Investigated Biological Activities

Tyrosinase Inhibition Mechanisms

Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has been investigated for its effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. The inhibitory action of caffeic acid and its esters on this enzyme is a subject of considerable interest for applications in dermatology and cosmetology. Mechanistic studies suggest that these compounds can act through several modes. Some caffeic acid esters, such as the n-nonyl ester, are proposed to function as "suicide substrates," where the enzyme's own catalytic activity on the inhibitor leads to its irreversible inactivation. mdpi.com The lipophilicity conferred by the alkyl chain, such as the octyl group, is thought to be crucial for this activity, facilitating access to the enzyme's active site. nih.gov Kinetic analyses of related lipophilic caffeic acid conjugates have indicated a mixed-type inhibition mechanism. sns.it This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The catechol structure of the caffeic acid moiety is similar to the enzyme's natural substrate, L-DOPA, allowing it to act as a competitive inhibitor as well. sns.it

| Compound | Proposed Tyrosinase Inhibition Mechanism | Key Findings |

| Caffeic acid n-nonyl ester | Suicide substrate | Inactivates tyrosinase through catalytic reaction. mdpi.com |

| 2-S-lipoylcaffeic acid | Mixed-type inhibition | Binds to both free enzyme and enzyme-substrate complex. sns.it |

| Orsellinates (including n-octyl) | Uncompetitive inhibition | Tyrosinase inhibition increases with alkyl chain elongation up to an eight-carbon chain. nih.gov |

Leishmanicidal and Trypanocidal Activities

The antiparasitic properties of octyl caffeate and related compounds have been explored against protozoa such as Leishmania and Trypanosoma. The esterification of caffeic acid generally enhances its trypanocidal activity. researchgate.net Studies on isopentyl caffeate, a structural analogue, have provided insights into the potential mechanisms of action. Its leishmanicidal activity is believed to stem from its ability to target the parasite's mitochondrion. nih.gov This leads to a reduction in metabolic activity and membrane potential, followed by an increase in the production of reactive oxygen species, ultimately causing parasite death. nih.gov In the case of its trypanocidal activity against Trypanosoma brucei, research on isopentyl caffeate has shown that its mechanism is not linked to the inhibition of the major lysosomal cysteine protease, TbCATL. nih.gov Instead, it was found to inhibit the enzyme in a non-competitive manner, suggesting an alternative target is responsible for its parasite-killing effect. nih.gov

| Activity | Investigated Compound | Proposed Mechanism of Action |

| Leishmanicidal | Isopentyl caffeate | Targets parasite mitochondrion, leading to increased ROS production and cell death. nih.gov |

| Trypanocidal | Isopentyl caffeate | Not linked to inhibition of TbCATL; acts as a non-competitive inhibitor of this enzyme. nih.gov |

Anti-diabetic and Anti-hepatic Steatosis Pathways (referencing N-octyl caffeamide)

While research on the direct anti-diabetic effects of octyl caffeate is ongoing, studies on the closely related N-octyl caffeamide offer a strong indication of the pathways that may be involved. In high-fat diet-induced obese mouse models, N-octyl caffeamide demonstrated an ability to prevent the progression of both diabetes and hepatic steatosis. The primary molecular mechanisms identified were the increased phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B) expression. Activation of AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP. PTP1B is a negative regulator of insulin (B600854) and leptin signaling, and its inhibition is a therapeutic target for type 2 diabetes and obesity. N-octyl caffeamide was also found to prevent hepatic lipid storage by inhibiting fatty acid synthase and lipid droplet proteins.

Preclinical Efficacy Studies in in Vitro and in Vivo Models

In Vitro Efficacy in Cell Culture Systems

Cultured Cancer Cell Lines (e.g., HeLa, A549, U937, COLO 205, HepG2)

Octyl caffeate has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

In human cervix adenocarcinoma (HeLa) cells, octyl caffeate has been studied alongside other caffeic and gallic acid esters. These studies aimed to elucidate the structure-activity relationships that govern the biological effects of these phenolic acid derivatives. nih.govuc.pt A significant growth-inhibition effect was observed for some of these compounds, with the cytotoxic activity being dependent on their structural characteristics, such as the number of hydroxyl groups on the phenyl ring. nih.gov While both propyl and octyl gallates showed a more reversible cytotoxic activity against HeLa cells (up to about 75%) compared to the corresponding caffeates (up to about 60%), the viability recovery of the cancer cells after drug removal was higher for caffeates. uc.pt

Studies on human lung carcinoma (A549) cells have shown that octyl caffeate significantly decreases cell viability. researchgate.netnih.gov The 50% inhibitory concentration (IC50) value for octyl caffeate was determined to be 54.2 ± 10.1 μM. nih.govntu.edu.tw The mechanism of action involves the induction of apoptosis, as evidenced by the appearance of apoptotic bodies, loss of mitochondrial membrane potential, and an increase in the protein levels of Fas, FasL, and Apaf-1. researchgate.netnih.govmdpi.com Furthermore, octyl caffeate was found to modulate the levels of pro- and anti-apoptotic Bcl-2 family members and induce the activation of caspases-12, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase. researchgate.netnih.gov

Research on human histiocytic lymphoma (U937) cells revealed that octyl caffeate strongly inhibits cell growth in a dose- and time-dependent manner through the induction of apoptosis. mdpi.com This was confirmed by the observation of DNA fragmentation into multiples of 180 base pairs (an apoptotic DNA ladder), chromatin condensation, and an increased percentage of hypodiploid cells. mdpi.com The apoptotic cell death was shown to be caspase-dependent. mdpi.com

In colorectal carcinoma (COLO 205) cells, the cytotoxic effects of alkyl caffeates, including octyl caffeate, have been investigated. mdpi.com The in vitro cell viability analysis indicated that COLO 205 cells were more susceptible to these compounds compared to other tested cell types, with octyl caffeate exhibiting an IC50 value of approximately 70 µM. mdpi.com

The efficacy of octyl caffeate has also been evaluated in hepatoblastoma (HepG2) cells. mdpi.complos.org It was found to significantly decrease the number of HepG2 cells, demonstrating its cytotoxic potential against this liver cancer cell line. plos.org One study reported an IC50 value of 54.29 μM for n-octyl caffeate in HepG2 cells. medchemexpress.com

| Cell Line | Cancer Type | Key Findings | IC50 Value (μM) |

|---|---|---|---|

| HeLa | Cervical Cancer | Exhibits cytotoxic effects; structure-activity relationship established. nih.govuc.pt | Not explicitly stated |

| A549 | Lung Carcinoma | Induces apoptosis via mitochondrial and Fas/FasL pathways. researchgate.netnih.govmdpi.com | 54.2 ± 10.1 nih.govntu.edu.tw |

| U937 | Histiocytic Lymphoma | Induces caspase-dependent apoptosis. mdpi.com | Not explicitly stated |

| COLO 205 | Colorectal Carcinoma | Demonstrates significant cytotoxicity. mdpi.com | ~70 mdpi.com |

| HepG2 | Hepatoblastoma | Shows cytotoxic effects and reduces cell viability. mdpi.complos.org | 54.29 medchemexpress.com |

Macrophage Cell Lines (e.g., RAW 264.7)

The anti-inflammatory potential of octyl caffeate has been assessed in murine macrophage RAW 264.7 cells. In a model of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, various caffeic acid derivatives, including octyl caffeate, were evaluated. The pre-incubation of these derivatives was found to inhibit nitrite (B80452) accumulation in the cell supernatant, indicating a reduction in NO production. researchgate.net This suggests that octyl caffeate possesses anti-inflammatory properties by modulating macrophage activity. However, it is also noted that some lipophilic phenolipids, such as octyl caffeate, can be highly toxic to RAW 264.7 cells even at very low concentrations, potentially through disruption of mitochondrial membrane potential and induction of programmed cell death. nih.gov

Human Red Blood Cell Protection

Octyl caffeate has demonstrated a protective effect on human red blood cells (RBCs) against oxidative stress. In studies where oxidative hemolysis was induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), lipophilic caffeates, including octyl caffeate, showed better protection than caffeic acid itself. mdpi.com This protective capacity was found to be dependent on both the concentration of the compound and the length of its alkyl chain. mdpi.com At lower concentrations (2.5 and 5 μM), the more lipophilic octyl caffeate exhibited higher inhibition of hemolysis, which is attributed to its potential localization within the RBC membrane. mdpi.comnih.gov

Liver Cell Protection (e.g., against hepatotoxic stimuli)

The hepatoprotective effects of octyl caffeate have been investigated in human liver-derived HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). nih.govmdpi.com In these studies, octyl caffeate significantly inhibited t-BHP-induced cell death. nih.govmdpi.com The cytoprotective activity of caffeic acid derivatives was found to be associated with their lipophilicity, with octyl caffeate showing a high potency in protecting the cells. nih.govmdpi.com The protective mechanism involves the reduction of lipid peroxidation and the prevention of the depletion of glutathione, a crucial antioxidant in hepatocytes. nih.govmdpi.com Furthermore, pretreatment with octyl caffeate helped maintain mitochondrial oxygen consumption and ATP content in the injured HepG2 cells. nih.govmdpi.com These findings suggest that octyl caffeate may act as a hepatoprotective agent against oxidative stress. nih.govmdpi.com

In Vivo Efficacy in Animal Models

Anti-inflammatory Models (e.g., carrageenan-induced paw edema in mice)

While direct in vivo studies on the anti-inflammatory effects of octyl caffeate in the carrageenan-induced paw edema model were not prominently found in the reviewed literature, the anti-inflammatory properties of caffeic acid and its derivatives are well-documented. researchgate.net These compounds are known to be potent antioxidants with significant anti-inflammatory actions. researchgate.net The general mechanism of action for caffeic acid derivatives in inflammation involves the modulation of inflammatory pathways. Given the in vitro evidence of octyl caffeate's ability to inhibit nitric oxide production in macrophages, it is plausible that it would exhibit anti-inflammatory effects in vivo. The carrageenan-induced paw edema model is a standard method for evaluating anti-inflammatory drugs, and the efficacy of related compounds in this model suggests a potential for octyl caffeate to reduce edema formation.

Anticancer Models (e.g., murine colon carcinoma metastasis)

The anticancer potential of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate (n-octyl caffeate) has been investigated within the context of its analogues, particularly in models of colon cancer metastasis. In a study evaluating Caffeic acid phenethyl ester (CAPE) and twenty of its analogues, n-octyl caffeate was tested for its effects on the metastatic development of murine colon 26-L5 carcinoma cells in the lung. nih.gov

The oral administration of n-octyl caffeate resulted in a 35% reduction in the formation of tumor nodules in the lungs. nih.gov This positions it as a compound of interest among other caffeic acid esters that also showed significant inhibitory effects. For instance, in the same study, 4-phenylbutyl caffeate and 2-cyclohexylethyl caffeate each caused a 55% reduction in tumor nodules. nih.gov These findings highlight the potential of this class of compounds as chemopreventive agents for treating colon cancer metastasis. nih.gov Further research has confirmed that CAPE analogues possess a selective antiproliferative activity against the highly liver-metastatic murine colon 26-L5 carcinoma cell line. nih.gov

Table 1: Effect of Octyl Caffeate and Related Analogues on Murine Colon Carcinoma Metastasis

| Compound | Key Finding | Model System |

| n-Octyl Caffeate | Caused a 35% reduction in tumor nodule formation in the lung. nih.gov | Experimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov |

| Caffeic acid phenethyl ester (CAPE) | Decreased tumor weight and the number of tumor nodules in the lung by 50%. nih.gov | Experimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov |

| 4-phenylbutyl caffeate | Caused a 55% reduction of tumor nodules in lung metastasis formation. nih.gov | Experimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov |

| 2-cyclohexylethyl caffeate | Caused a 55% reduction of tumor nodules in lung metastasis formation. nih.gov | Experimental lung metastasis of murine colon 26-L5 carcinoma cells. nih.gov |

Metabolic Disorder Models (e.g., high-fat diet induced obese mice for caffeamide analogues)

In the context of metabolic disorders, a closely related analogue, N-octyl caffeamide, has demonstrated significant efficacy in preclinical models. A study utilizing a high-fat (HF) diet-induced obese mouse model investigated the effects of this caffeic acid amide derivative on the progression of diabetes and hepatic steatosis. mdpi.comnih.gov

The findings indicate that treatment with N-octyl caffeamide lessened the body weight gain associated with a high-fat diet. mdpi.com Furthermore, it effectively prevented the progression of hyperglycemia and hepatic steatosis (fatty liver). mdpi.comnih.gov The molecular mechanisms underlying these benefits were identified as the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov The compound was also found to prevent hepatic lipid storage by inhibiting fatty acid synthase and lipid droplet proteins. mdpi.com

Table 2: Metabolic Effects of N-Octyl Caffeamide in High-Fat Diet-Fed Mice

| Parameter | Control (High-Fat Diet) | N-Octyl Caffeamide Treatment | Outcome |

| Body Weight Gain | Significant increase | Attenuated gain | Reduced body weight gain. mdpi.com |

| Hyperglycemia | Progression to high blood sugar | Prevented progression | Maintained better glycemic control. mdpi.comnih.gov |

| Hepatic Steatosis | Development of fatty liver | Prevented lipid storage | Reduced liver lipid accumulation. mdpi.com |

| AMPK Activation | Baseline | Increased phosphorylation | Activated a key metabolic regulator. mdpi.comnih.gov |

| PTP1B Expression | Baseline | Inhibited expression | Inhibited a negative regulator of insulin (B600854) signaling. mdpi.comnih.gov |

Oxidative Damage Models (e.g., rat brain homogenates)

While specific studies on Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate in rat brain homogenates are not extensively documented, the closely related and well-studied analogue, Caffeic Acid Phenethyl Ester (CAPE), has shown significant neuroprotective effects in models of oxidative damage in the rat brain. nih.govresearchgate.net

In a model of ischemia-reperfusion injury in the rat brain, a condition known to induce significant oxidative stress, reperfusion led to a substantial increase in the activity of xanthine (B1682287) oxidase and higher levels of malondialdehyde (MDA), a key marker of lipid peroxidation. researchgate.net The administration of CAPE effectively suppressed this ischemia-reperfusion-induced cerebral lipid peroxidation. researchgate.net

Further evidence of CAPE's protective effects against oxidative stress in the brain comes from studies on diabetic rats. In this model, CAPE treatment significantly decreased the elevated levels of nitric oxide and malondialdehyde induced by diabetes, demonstrating its ability to reverse diabetic-induced oxidative stress in the brain. nih.gov

Table 3: Antioxidant Effects of Caffeic Acid Phenethyl Ester (CAPE) in Rat Brain Oxidative Damage Models

| Parameter | Model Condition | Effect of CAPE Treatment |

| Malondialdehyde (MDA) | Increased by ischemia-reperfusion. researchgate.net | Suppressed the increase in MDA levels. researchgate.net |

| Malondialdehyde (MDA) | Increased by diabetes. nih.gov | Significantly decreased MDA levels. nih.gov |

| Xanthine Oxidase Activity | Significantly increased by reperfusion. researchgate.net | Suppressed the increase in activity. researchgate.net |

| Nitric Oxide | Increased by diabetes. nih.gov | Significantly decreased nitric oxide levels. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Activity

The esterification of caffeic acid with different alcohols introduces an alkyl chain, and the length of this chain is a critical determinant of the molecule's biological efficacy. The lipophilicity of the molecule is altered by the chain length, which in turn affects its ability to cross cell membranes and interact with molecular targets.

Research indicates a general trend where the biological activity of caffeic acid alkyl esters increases with the length of the alkyl chain, up to an optimal point, after which activity may plateau or decline. For instance, in studies of antiviral activity against the Hepatitis C Virus (HCV), octyl caffeate, with its eight-carbon chain, demonstrated the highest activity among a series of n-alkyl esters with one, four, six, eight, and ten carbons. mdpi.com This suggests that the C8 chain provides an ideal balance of lipophilicity and aqueous solubility for this specific activity.

In the context of anticancer properties, the activity of caffeic acid esters has been shown to increase as the alkyl chain lengthens from one to ten carbon atoms. nih.gov Similarly, studies on the inhibition of cyclooxygenase (COX) enzymes and lipid peroxidation show a dependency on chain length. acs.org Long-chain caffeates (C16-C22) and specific medium-chain esters have demonstrated significant activity in inhibiting lipid peroxidation. acs.org The inhibitory effects of caffeic acid esters against the bacterium Paenibillus larvae are also enhanced by increasing the length of the alkyl chain. mdpi.com This relationship underscores the importance of the octyl group in positioning Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate as a potent bioactive compound.

| Alkyl Chain Length | Biological Activity Studied | Observed Effect | Reference |

|---|---|---|---|

| C1-C10 | Anticancer Activity | Activity increases with increasing chain length. | nih.gov |

| C8 (Octyl) | Antiviral (HCV) | Showed the highest activity compared to C1, C4, C6, and C10 esters. | mdpi.com |

| C4-C12 | COX-1 and COX-2 Enzyme Inhibition | Inhibited COX-1 by 50-90% and COX-2 by ~70%. | acs.org |

| C16-C22 | Lipid Peroxidation Inhibition | Showed high activity (60-70%) at 5 μg/mL. | acs.org |

Role of Hydroxyl Substituents on Aromatic Ring

The phenolic portion of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, specifically the 3,4-dihydroxy substitution pattern on the phenyl ring, is a cornerstone of its biological activity. This catechol moiety is a well-established pharmacophore responsible for the potent antioxidant properties of this class of compounds.

The two adjacent hydroxyl groups are critical for scavenging free radicals and reactive oxygen species (ROS). nih.gov The 4-OH group is considered more favorable than the 3-OH for radical trapping. nih.gov This arrangement allows for the donation of hydrogen atoms to stabilize free radicals, with the resulting phenoxyl radical being stabilized by resonance. The presence of the catechol ring is considered a vital feature for the ROS scavenging action. nih.gov

Studies have shown that any modification to this dihydroxy system can significantly alter the compound's activity. For example, the removal of one or both hydroxyl groups, or their substitution with methoxy (B1213986) groups, can lead to a decrease in antioxidant and anticancer activities. nih.gov However, in some cases, substituting one of the hydroxyl groups can enhance specific activities. nih.gov The intramolecular hydrogen bond that can form between the 3-OH and 4-OH groups also plays a role in its antioxidant capacity. nih.gov Therefore, the intact 3,4-dihydroxy aromatic ring is an indispensable feature for the biological functions of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate.

Stereochemical Considerations (E/Z Isomerism) and Biological Impact

Stereochemistry plays a pivotal role in the biological activity of molecules, as interactions with enzymes and receptors are often highly specific to the three-dimensional shape of a compound. nih.gov Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate possesses a double bond in its prop-2-enoate linker, which can exist as either the E (trans) or Z (cis) isomer.

The naturally occurring and synthetically prepared forms of caffeic acid and its esters, including the octyl ester, are predominantly the E isomer. researchgate.net This configuration is generally more stable and is considered the biologically active form for many of its observed effects. The planarity between the benzene (B151609) ring and the propenoate linker in the E configuration facilitates electron delocalization, which is important for its antioxidant activity.

While specific comparative studies on the biological impact of the E versus Z isomers of octyl caffeate are not extensively detailed, the principle of stereoselectivity is well-established in pharmacology. The precise spatial arrangement of functional groups is critical for fitting into the binding site of a biological target. For many classes of compounds, one stereoisomer is significantly more potent than the others, and in some cases, other isomers can be inactive or even have different biological effects. nih.gov Therefore, the E configuration of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is considered a crucial structural feature for its biological profile.

Comparison with Parent Caffeic Acid and Other Phenolic Derivatives

The biological profile of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is best understood when compared to its parent compound, caffeic acid, and other related phenolic derivatives. The esterification of caffeic acid to form the octyl ester significantly increases its lipophilicity, which generally enhances its biological activity.

Compared to caffeic acid, which is more polar, octyl caffeate can more readily partition into lipid environments, such as cell membranes. This enhanced bioavailability at the site of action often translates to greater potency. Studies have consistently shown that esterification enhances the antioxidant capacities of caffeic acid. nih.govresearchgate.net For example, while caffeic acid itself is a potent antioxidant, Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate often exhibits superior anti-inflammatory and antioxidant actions. researchgate.net

When compared to other phenolic derivatives, the activity varies depending on the specific structural features and the biological endpoint being measured. For instance, in assays measuring the inhibition of LDL oxidation, caffeoyl esters demonstrated some of the highest specific antioxidant activity. nih.gov In contrast, studies on antioxidant activity against hydroxyl radicals showed that caffeic acid was a weaker antioxidant than its conjugates like caftaric acid and cichoric acid. mdpi.com The effectiveness of caffeic acid esters against bacterial growth has also been found to be greater than that of simple phenolic esters. mdpi.comnih.gov This highlights that the combination of the caffeoyl core with an appropriate alkyl ester, such as the octyl group, creates a molecule with a distinct and often enhanced activity profile compared to its parent acid and other derivatives.

| Compound | Structural Feature | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| Caffeic Acid (Parent Compound) | Carboxylic acid | Potent, but often less so than its lipophilic esters. Weaker than conjugates against HO• radical. | researchgate.netmdpi.com |

| Octyl Caffeate | C8 alkyl ester | Generally enhanced antioxidant and anti-inflammatory activity compared to caffeic acid due to increased lipophilicity. | nih.govresearchgate.netresearchgate.net |

| Other Caffeic Acid Esters (e.g., Methyl, Ethyl) | Shorter alkyl esters | Activity is dependent on chain length; often more active than caffeic acid. | acs.orgnih.gov |

| Caffeic Acid Conjugates (e.g., Caftaric Acid) | Esterified with other natural acids (e.g., tartaric acid) | Showed higher activity than caffeic acid in specific assays (e.g., HO• radical scavenging). | mdpi.com |

Metabolism and Pharmacokinetics in Preclinical Contexts

In Vitro Metabolic Profiling (e.g., using human intestinal epithelium Caco-2 cells)

While direct in vitro metabolic profiling of octyl caffeate using Caco-2 cells has not been extensively documented, the behavior of related caffeic acid esters in this model offers significant insights. Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established model for studying intestinal drug absorption and metabolism. mdpi.comhelsinki.fi

In silico predictions for a series of alkyl caffeates have suggested low permeability through Caco-2 cells. researchgate.net It is also known that Caco-2 cells express carboxylesterases, enzymes that could potentially hydrolyze the ester bond of octyl caffeate, breaking it down into caffeic acid and octanol (B41247). nih.gov The parent compound, caffeic acid, is known to be absorbed in the small intestine. nih.gov

Metabolite Identification and Characterization (non-human)

A primary metabolic route for caffeic acid esters is likely hydrolysis to caffeic acid. mdpi.com Once formed, caffeic acid undergoes extensive phase II metabolism. Studies in rats using radiolabeled caffeic acid have identified numerous metabolites, primarily conjugates. nih.gov These include 3'-O- and 4'-O-sulfates and glucuronides of caffeic acid, as well as methylated derivatives like ferulic acid and isoferulic acid, which are also subsequently conjugated. nih.gov

Research on bornyl caffeate in rats identified a total of 30 metabolites, indicating a complex metabolic fate. semanticscholar.org The metabolic pathways included phase I reactions (reduction, oxidation, hydrolysis) and phase II reactions (glucuronidation, sulfation, O-methylation, and glycine (B1666218) conjugation). semanticscholar.org Glucuronidation, sulfation, and O-methylation were identified as the main metabolic pathways. semanticscholar.org

Furthermore, in vitro studies using human fecal microbiota have shown that caffeic acid and its esters are metabolized to compounds like 3-hydroxyphenylpropionic acid and benzoic acid, suggesting that esterification does not significantly alter metabolism by gut bacteria. nih.gov

Table 1: Potential Metabolites of Octyl Caffeate Based on Caffeic Acid and Bornyl Caffeate Metabolism in Rats

| Parent Compound | Metabolic Pathway | Identified Metabolites |

| Caffeic Acid | Phase II Conjugation | 3'-O-sulfate, 4'-O-sulfate, 3'-O-glucuronide, 4'-O-glucuronide |

| Caffeic Acid | Methylation & Conjugation | Ferulic acid-4'-O-sulfate, Ferulic acid-4'-O-glucuronide, Isoferulic acid-4'-O-sulfate |

| Bornyl Caffeate | Hydrolysis, Reduction, Oxidation, Glucuronidation, Sulfation, O-methylation, Glycine Conjugation | Numerous Phase I and Phase II metabolites |

| Caffeic Acid Esters | Gut Microbiota Metabolism | 3-Hydroxyphenylpropionic acid, Benzoic acid |

This table is predictive and based on data from related compounds.

Absorption, Distribution, Excretion (ADE) in Animal Models

While a complete ADE profile for octyl caffeate is not available, studies on related compounds provide a framework for its likely pharmacokinetic behavior. The oral administration of n-octyl caffeate to mice in a cancer metastasis model demonstrated a biological effect, which implies at least some degree of systemic absorption. nih.gov

Pharmacokinetic studies of bornyl caffeate in rats after oral administration showed rapid absorption, with a time to maximum plasma concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL. semanticscholar.org This suggests that other lipophilic caffeic acid esters like octyl caffeate may also be absorbed relatively quickly.

Table 2: Pharmacokinetic Parameters of Bornyl Caffeate in Rats

| Parameter | Value |

| Tmax (Time to Peak Concentration) | 0.53 h |

| Cmax (Maximum Plasma Concentration) | 409.33 ng/mL |

Data from a study on bornyl caffeate, a related caffeic acid ester. semanticscholar.org

Bioavailability Considerations in Preclinical Formulations

The primary motivation for synthesizing alkyl caffeates like octyl caffeate is to enhance their lipophilicity compared to the more polar caffeic acid. nih.gov This modification is intended to improve solubility in lipid-based formulations and potentially enhance membrane permeability and oral bioavailability.

However, the bioavailability of the intact ester is a key consideration. Some caffeic acid esters, such as CAPE, are known to be rapidly hydrolyzed in rat plasma by carboxylesterases, which would release caffeic acid into circulation. mdpi.com This rapid hydrolysis can limit the systemic exposure to the intact ester. Interestingly, CAPE appears to be more stable in human plasma than in rat plasma, highlighting species differences in metabolism. mdpi.com

The bioavailability of caffeic acid itself has been a subject of study, with pharmacokinetic data available from rat models. nih.gov Enhancing the stability and absorption of these compounds is an ongoing area of research. For example, a synthesized nitro-derivative of CAPE (CAPE-NO2) showed a twofold greater area under the curve (AUC) compared to CAPE in rats, indicating that structural modifications can significantly improve bioavailability. nih.govtandfonline.com These findings suggest that the formulation and specific chemical structure of octyl caffeate will be critical determinants of its ultimate bioavailability in preclinical models.

Computational and Theoretical Approaches in Research

Quantum Mechanical (Ab Initio) Methods for Structural Analysis

Quantum mechanical methods, particularly ab initio calculations and Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of molecules from first principles, without reliance on empirical data. jns.edu.af For derivatives of caffeic acid, these methods are employed to perform complete conformational analyses, determining the most stable three-dimensional structures. uc.pt

Studies on caffeic acid, the parent compound of Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, have utilized DFT and ab initio calculations to investigate its conformational landscape. uc.ptresearchtrend.net These analyses revealed that the conformational preferences are primarily dictated by the stabilizing effect of π-electron delocalization, leading to largely planar most-stable conformers. uc.ptrsc.org Such calculations are crucial for determining optimized geometries, vibrational frequencies, and potential energy profiles associated with the rotation around various chemical bonds. uc.pt

For Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, these computational techniques can elucidate how the addition of the octyl ester group influences the electronic properties and geometry of the core caffeoyl structure. Key parameters such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs), which are critical for antioxidant activity, can be accurately computed. rsc.org For instance, DFT studies on related phenolic acids have shown that a high degree of conjugation and extended spin delocalization in the resulting phenoxyl radicals are key to their radical scavenging activity. nih.gov These theoretical calculations provide a foundational understanding of the molecule's intrinsic reactivity and structural stability.

Table 1: Theoretical Parameters Calculated for Caffeic Acid Using Quantum Mechanical Methods

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions